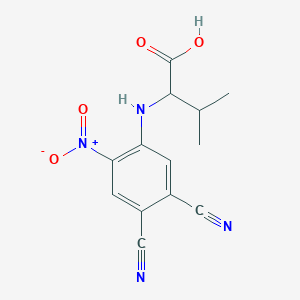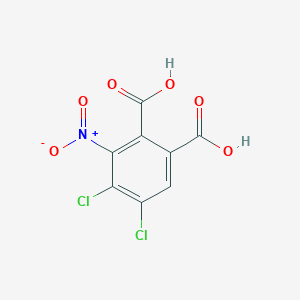
N-(4,5-dicyano-2-nitrophenyl)valine
Descripción general
Descripción
N-(4,5-dicyano-2-nitrophenyl)valine, also known as DCNP-valine, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of 4,5-dicyano-2-nitrobenzoic acid (DCNB), which is a well-known inhibitor of protein tyrosine phosphatases (PTPs). DCNP-valine has been shown to have potent inhibitory effects on several PTPs, making it a valuable tool for investigating the role of these enzymes in various biological processes.
Mecanismo De Acción
N-(4,5-dicyano-2-nitrophenyl)valine inhibits PTP activity by binding to the active site of the enzyme and blocking its catalytic activity. This results in the accumulation of phosphorylated proteins, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(4,5-dicyano-2-nitrophenyl)valine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4,5-dicyano-2-nitrophenyl)valine can inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP2. In vivo studies have shown that N-(4,5-dicyano-2-nitrophenyl)valine can improve glucose tolerance and insulin sensitivity in mice, suggesting that it may have potential therapeutic applications for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4,5-dicyano-2-nitrophenyl)valine in lab experiments is its potent inhibitory activity against several PTPs. This makes it a valuable tool for investigating the role of these enzymes in various biological processes. However, one limitation of using N-(4,5-dicyano-2-nitrophenyl)valine is that it may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-(4,5-dicyano-2-nitrophenyl)valine. One area of interest is the development of more selective PTP inhibitors that can target specific members of this enzyme family. Another area of interest is the investigation of the therapeutic potential of N-(4,5-dicyano-2-nitrophenyl)valine and other PTP inhibitors for the treatment of diseases such as diabetes and cancer. Finally, further research is needed to better understand the molecular mechanisms underlying the inhibitory effects of N-(4,5-dicyano-2-nitrophenyl)valine on PTP activity.
Aplicaciones Científicas De Investigación
N-(4,5-dicyano-2-nitrophenyl)valine has been used extensively in scientific research to investigate the role of PTPs in various biological processes. PTPs are a family of enzymes that play a critical role in regulating cellular signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders.
Propiedades
IUPAC Name |
2-(4,5-dicyano-2-nitroanilino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-7(2)12(13(18)19)16-10-3-8(5-14)9(6-15)4-11(10)17(20)21/h3-4,7,12,16H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPFNMGCCQGWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C(=C1)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dicyano-2-nitrophenyl)valine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4328911.png)
![4-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B4328917.png)
![1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-8-pyrrolidin-1-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4328922.png)
![ethyl {4-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]phenyl}acetate](/img/structure/B4328927.png)
![4-(4-bromophenyl)-6-(4-ethoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4328942.png)
![4-(4-bromophenyl)-6-(2-furylmethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4328943.png)
![4-(4-bromophenyl)-6-(3,4-dimethylphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4328950.png)
![4-(4-bromophenyl)-6-(4-ethylphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4328956.png)
![4-[4-(4-bromophenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B4328961.png)
![2-amino-6-(hydroxymethyl)-4-[4-(methylthio)phenyl]-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B4328969.png)
![1-(4-acetylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4328971.png)


![9-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B4328988.png)